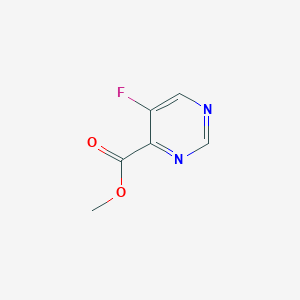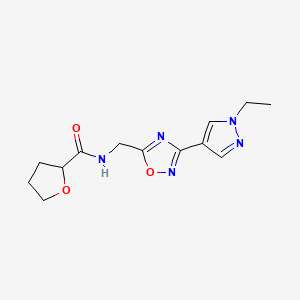![molecular formula C18H15ClN2O2 B2682083 3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene CAS No. 477887-97-1](/img/structure/B2682083.png)
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene” is a complex organic molecule. It contains an anilinocarbonyl group, an oxyimino group, and a chlorinated dihydronaphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chlorinated dihydronaphthalene ring, attached to an anilinocarbonyl group via an oxyimino linkage . Detailed structural analysis would require experimental data such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the anilinocarbonyl and oxyimino groups, as well as the chlorinated dihydronaphthalene ring . These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorinated dihydronaphthalene ring could potentially increase its lipophilicity, while the anilinocarbonyl and oxyimino groups could contribute to its reactivity .Applications De Recherche Scientifique
Antibacterial and Antiproliferative Activities
A study highlighted the synthesis of Schiff base compounds and their metal(II) complexes, showing significant antibacterial and antiproliferative activities. These compounds, including variations of dihydronaphthalene structures, demonstrated broad-spectrum activity against bacterial strains such as Proteus mirabilis, Escherichia coli, and Staphylococcus aureus. Particularly, the Zn(II) complex exhibited notable in-vitro anticancer activity against HT-29 (colon) carcinoma and MCF-7 (human breast) adenocarcinoma cells, outperforming Cis-platin in efficacy (Osowole, 2012).
Crystal Structures and Chemical Interactions
Research on 1-oxo-1,2-dihydronaphthalene derivatives has elucidated their crystal structures and the nature of chemical interactions within these molecules. Such studies provide insights into the molecular conformations and the interactions that stabilize the crystal structures, crucial for designing materials with specific properties (Gopinath et al., 2017).
Molecular Structure Analysis and Noncovalent Interactions
Another study delved into the molecular structure, Hirshfeld surface analysis, and 3D energy framework approach for a specific compound. This research offers comprehensive insights into the noncovalent interactions that stabilize crystal packing and the compound’s stability and chemical reactivity through DFT calculations (Gouda et al., 2022).
Atmospheric Chemistry and Environmental Impact
The reactions of naphthalene and its derivatives with OH radicals have been studied to understand their atmospheric degradation processes. These studies are vital for assessing the environmental impact of polycyclic aromatic hydrocarbons (PAHs), contributing to air quality modeling and pollution control strategies (Wang, Atkinson, & Arey, 2007).
Synthesis and Catalysis
Research has also focused on the synthesis of naphthalene derivatives through various chemical reactions, including catalysis and photochemistry. These studies are fundamental for developing new synthetic pathways and materials with potential applications in pharmaceuticals, organic electronics, and more (Zhao et al., 2011; Mo & Lee, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-14(11-10-13-6-4-5-9-16(13)17)12-20-23-18(22)21-15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADUQFQJLZZVOV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,2-Dimethylpropyl)-6-methylpyrido[3,2-d][1,2]oxazole-4-carboxylic acid](/img/structure/B2682001.png)
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)
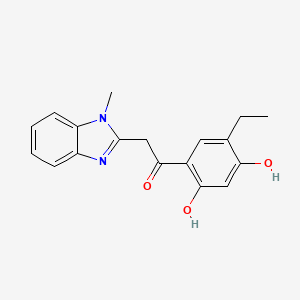
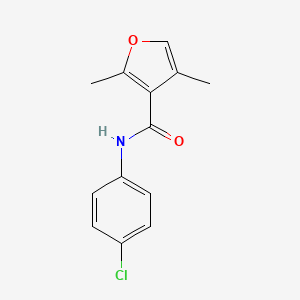
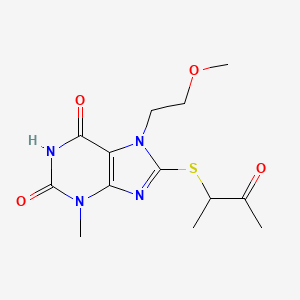
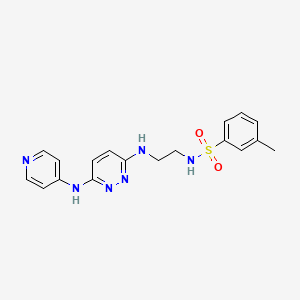
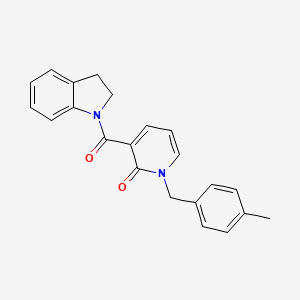


![2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine](/img/structure/B2682020.png)
![2-(2-((2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino)ethoxy)ethanol](/img/structure/B2682021.png)
